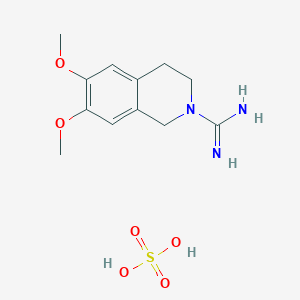

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate

描述

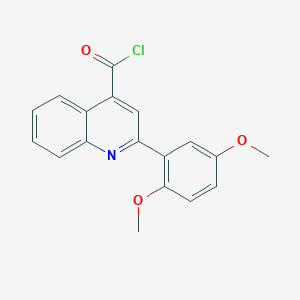

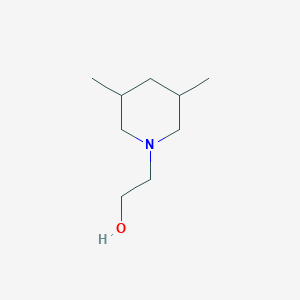

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate is a sulfuric acid compound . It has a molecular weight of 333.37 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline was synthesized from eugenol methyl ether through a series of reactions including conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and a cyclization reaction of the amide obtained to isoquinoline using sulfuric acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3,(H3,13,14);(H2,1,2,3,4) .Chemical Reactions Analysis

Reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been studied. Products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Physical And Chemical Properties Analysis

This compound has a melting point of 261-262 degrees Celsius . It is a high-melting, thermostable crystalline substance, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .科学研究应用

Anticonvulsant Properties

6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have demonstrated potent anticonvulsant effects in various animal models of epilepsy. Specifically, a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides were synthesized to deepen the structure-activity relationships (SAR) for this class of compounds. Some synthesized molecules showed superior anticonvulsant properties to topiramate, although they exhibited weak inhibitory activity and low selectivity in enzymatic assays (Gitto et al., 2009).

Cytotoxicity and Antitumor Screening

Compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline showed notable cytotoxicity against various cancer cell lines. In a study, specific derivatives displayed significant activity against Caucasian breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. Molecular docking simulations indicated that these compounds could initiate apoptosis of cancer cells (Saleh et al., 2020).

Photophysical Properties

Research on the photophysical properties of solutions of 6,7-dimethoxy-3,4-dihydroisoquinoline revealed unique spectral and luminescent characteristics. These properties are associated with solvated initial molecules and their protonated cationic forms, influencing absorption and fluorescence spectra (Dubouski et al., 2006).

Synthesis of Alkaloids

6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have been utilized in the synthesis of various alkaloids. Controlled deprotonation and alkylation processes have been employed to produce benzylisoquinolines and tetrahydroprotoberberines, crucial for the preparation of specific alkaloids like laudanidine and armepavine (Blank & Opatz, 2011).

Chemoselective Reactions

Chemoselective reactions involving 6,7-dimethoxy-3,4-dihydroisoquinoline have been explored, demonstrating the compound's versatility in organic synthesis. These reactions have resulted in various cycloadducts with high regio- and stereoselectivity (Nyerges et al., 2005).

属性

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3,(H3,13,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGBVLZTLHOPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)